N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide involves several steps. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloropyrimidine-5-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or thiols.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption is influenced by the presence of nitrogen and sulfur atoms in the compound, which interact with the metal surface through lone pair electrons . In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antibacterial or anticancer effects .
Comparison with Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide can be compared with other pyrimidine derivatives such as:
N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: This compound has similar structural features but different electronic properties and applications.
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its corrosion inhibition properties, similar to this compound.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: A pyrimidinyl Schiff base with antimicrobial properties.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C12H13N5OS |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H13N5OS/c1-8-6-9(2)16-11(15-8)17-10(18)7-19-12-13-4-3-5-14-12/h3-6H,7H2,1-2H3,(H,15,16,17,18) |
InChI Key |
BWUIMYXMIGKDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CSC2=NC=CC=N2)C |
solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.